Coriolinsäure

Übersicht

Beschreibung

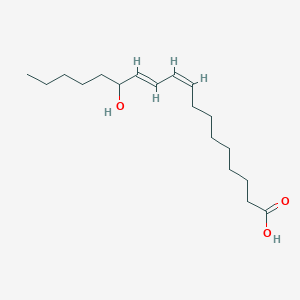

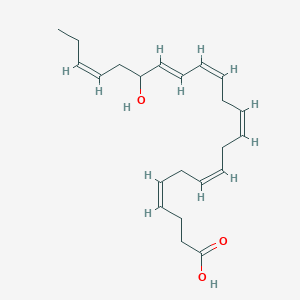

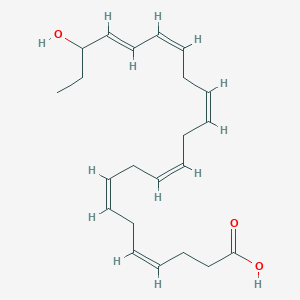

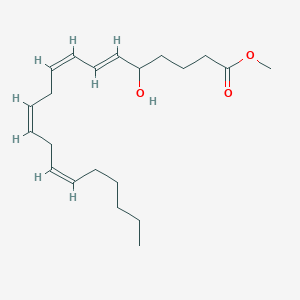

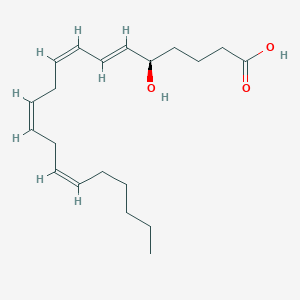

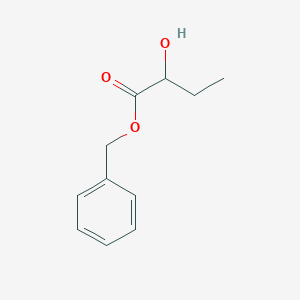

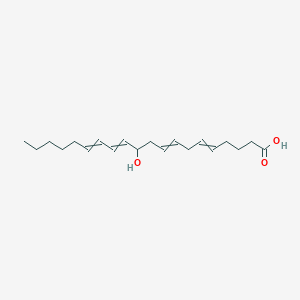

Coriolic acid, also known as 13-(S)-hydroxy-9Z, 11E-octadecadienoic acid, is a hydroxyl fatty acid. It is a metabolite of the lipoxygenase pathway of linoleic acid and plays a significant physiological role in both plant and animal cells. This compound has garnered attention due to its potential therapeutic properties, particularly in the context of cancer research .

Wissenschaftliche Forschungsanwendungen

Coriolic acid has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the lipoxygenase pathway and its metabolites.

Biology: Coriolic acid plays a role in plant defense mechanisms and is involved in the synthesis of prostacyclin PGI.

Medicine: It has shown potential in inhibiting the metastasis of cancer cells by preventing their adhesion to endothelial cells.

Wirkmechanismus

Target of Action

Coriolic acid, also known as plant insulin , has been shown to target c-Myc , a gene that plays a crucial role in cell cycle progression, apoptosis, and cellular transformation . It also targets glucose transporters to stimulate glucose transport, promoting cellular absorption and utilization of glucose .

Mode of Action

Coriolic acid interacts with its targets in a few ways. It decreases the transcriptional and translational levels of the c-Myc gene, which is a survival factor for cancer stem cells . This interaction leads to the inhibition of breast cancer stem cells . In terms of glucose metabolism, coriolic acid excites the transport of glucose, similar to the action of insulin .

Biochemical Pathways

Coriolic acid affects several biochemical pathways. It is a product of the 15-lipoxygenase (15-LOX) metabolism of linoleic acid , functioning as an endogenous ligand to activate PPARγ . This activation is involved in cell proliferation and differentiation in various biological systems .

Result of Action

Coriolic acid has been shown to have anti-diabetic, anti-inflammatory, and anti-tumor effects . It inhibits the formation of mammospheres and induces apoptosis in breast cancer stem cells . It also decreases the subpopulation of CD44 high /CD24 low cells, a cancer stem cell phenotype, and specific genes related to cancer stem cells, such as Nanog, Oct4, and CD44 .

Action Environment

The action of coriolic acid can be influenced by environmental factors. For instance, the antifungal activity of coriolic acid can be affected by the matrices of food and plants synergistically or antagonistically . Further evaluation is needed before applying these hydroxy fatty acids in crop protection .

Biochemische Analyse

Biochemical Properties

Coriolic acid plays a significant role in biochemical reactions by acting as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ). It activates PPARγ, which is a nuclear receptor involved in the regulation of gene expression related to glucose and lipid metabolism . Coriolic acid also interacts with other biomolecules, such as enzymes and proteins, to modulate cellular functions. For example, it can induce mitochondrial dysfunction and airway epithelial injury .

Cellular Effects

Coriolic acid influences various types of cells and cellular processes. It modulates cell growth, tumor adhesion, and receptor expression. Additionally, it can cause mitochondrial damage, leading to impaired cellular respiration and energy production . Coriolic acid also affects cell signaling pathways, such as the activation of PPARγ, which in turn regulates gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of coriolic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Coriolic acid binds to PPARγ, activating it and leading to the transcription of target genes involved in glucose and lipid metabolism . It also inhibits certain enzymes, such as DNA polymerase, and has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of coriolic acid change over time. It is relatively stable under experimental conditions, but its degradation can occur over extended periods. Long-term studies have shown that coriolic acid can have sustained effects on cellular function, including prolonged activation of PPARγ and continued modulation of gene expression .

Dosage Effects in Animal Models

The effects of coriolic acid vary with different dosages in animal models. At lower doses, it can effectively activate PPARγ and improve glucose metabolism without causing significant adverse effects. At higher doses, coriolic acid may induce mitochondrial dysfunction and other toxic effects . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the desired outcomes .

Metabolic Pathways

Coriolic acid is involved in metabolic pathways related to lipid metabolism. It is produced from linoleic acid by the action of 15-lipoxygenase (15-LOX) and serves as an endogenous ligand for PPARγ . Coriolic acid can also influence metabolic flux and metabolite levels by modulating the expression of genes involved in lipid and glucose metabolism .

Transport and Distribution

Coriolic acid is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on cellular function . The localization and accumulation of coriolic acid can influence its activity and function within cells .

Subcellular Localization

The subcellular localization of coriolic acid is primarily in the mitochondria, where it can induce mitochondrial dysfunction and impair cellular respiration . It may also be found in other cellular compartments, such as the nucleus, where it can interact with nuclear receptors like PPARγ to regulate gene expression . Post-translational modifications and targeting signals may direct coriolic acid to specific organelles, influencing its activity and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Coriolic acid can be synthesized through chemoenzymatic methods. One such method involves the lipase-catalyzed hydrolysis of trilinolein followed by lipoxygenation of the liberated linoleic acid. This process is carried out in a two-phase medium consisting of a pH 9 borate buffer and a water-immiscible organic solvent like octane. The linoleic acid is enzymatically converted to 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid, which is then chemically reduced to coriolic acid .

Industrial Production Methods: Industrial production of coriolic acid typically involves the use of high concentrations of trilinolein or sunflower oil as initial substrates. The process includes lipase-catalyzed hydrolysis and subsequent lipoxygenation, followed by chemical reduction and liquid-liquid extraction to recover the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Coriolic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroperoxides.

Reduction: The hydroperoxides formed can be reduced back to coriolic acid.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Soybean lipoxygenase-1 is commonly used for the oxidation of linoleic acid to form hydroperoxides.

Major Products: The major products formed from these reactions include hydroperoxides and reduced forms of coriolic acid .

Vergleich Mit ähnlichen Verbindungen

Coriolic acid is similar to other hydroxyl fatty acids such as:

13-Hydroxy-9Z,11E-octadecadienoic acid (13-HODE): Both compounds are metabolites of the lipoxygenase pathway and have similar physiological roles.

Uniqueness: Coriolic acid’s ability to target cancer stem cells and regulate the c-Myc gene makes it unique among hydroxyl fatty acids. Its dual role in both plant defense mechanisms and potential therapeutic applications in medicine further highlights its significance .

Eigenschaften

IUPAC Name |

(9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15,17,19H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICUWMFWZBIFP-BSZOFBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316494 | |

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18104-45-5 | |

| Record name | (±)-Coriolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18104-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Coriolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

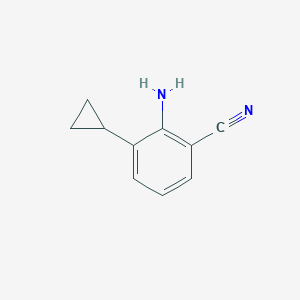

![(1-Azabicyclo[3.2.1]octan-5-yl)acetonitrile](/img/structure/B163584.png)